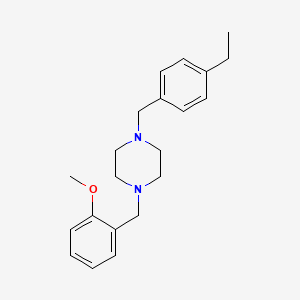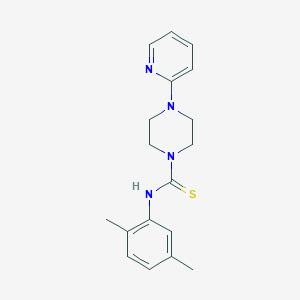
N-(2-furylmethyl)-1-phenylmethanesulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(2-furylmethyl)-1-phenylmethanesulfonamide, also known as NSC 39884, is a compound that has been extensively studied for its potential use in scientific research. This compound is a sulfonamide derivative that has been shown to have a wide range of biochemical and physiological effects. In
Mecanismo De Acción
The mechanism of action of N-(2-furylmethyl)-1-phenylmethanesulfonamide 39884 is not fully understood, but it is believed to involve the inhibition of enzymes involved in various cellular processes. One of the enzymes that N-(2-furylmethyl)-1-phenylmethanesulfonamide 39884 has been shown to inhibit is histone deacetylase, which is involved in the regulation of gene expression. By inhibiting this enzyme, N-(2-furylmethyl)-1-phenylmethanesulfonamide 39884 may be able to alter the expression of genes involved in cancer cell growth and proliferation.
Biochemical and Physiological Effects
N-(2-furylmethyl)-1-phenylmethanesulfonamide 39884 has a wide range of biochemical and physiological effects. In addition to its anti-cancer and anti-inflammatory properties, this compound has also been shown to have antioxidant properties. N-(2-furylmethyl)-1-phenylmethanesulfonamide 39884 has been shown to scavenge free radicals and protect cells from oxidative stress.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of using N-(2-furylmethyl)-1-phenylmethanesulfonamide 39884 in lab experiments is its wide range of potential applications. This compound has been shown to have anti-cancer, anti-inflammatory, and antioxidant properties, making it a versatile tool for scientific research.
However, there are also limitations to the use of N-(2-furylmethyl)-1-phenylmethanesulfonamide 39884 in lab experiments. One of the main limitations is its potential toxicity. This compound has been shown to be toxic to some cell lines at high concentrations, which may limit its use in certain experiments.
Direcciones Futuras
There are many potential future directions for the study of N-(2-furylmethyl)-1-phenylmethanesulfonamide 39884. One area of research that holds promise is the development of new cancer therapies based on the properties of this compound. Researchers may also explore the use of N-(2-furylmethyl)-1-phenylmethanesulfonamide 39884 in the treatment of other diseases, such as inflammatory diseases and neurodegenerative diseases.
Another area of research that holds promise is the development of new synthesis methods for N-(2-furylmethyl)-1-phenylmethanesulfonamide 39884. Researchers may explore new methods of synthesizing this compound that are more efficient or cost-effective than current methods.
Conclusion
N-(2-furylmethyl)-1-phenylmethanesulfonamide 39884 is a compound that has been extensively studied for its potential use in scientific research. This compound has a wide range of biochemical and physiological effects, including anti-cancer, anti-inflammatory, and antioxidant properties. While there are limitations to the use of N-(2-furylmethyl)-1-phenylmethanesulfonamide 39884 in lab experiments, there are many potential future directions for the study of this compound. With further research, N-(2-furylmethyl)-1-phenylmethanesulfonamide 39884 may prove to be a valuable tool in the development of new cancer therapies and the treatment of other diseases.
Métodos De Síntesis
N-(2-furylmethyl)-1-phenylmethanesulfonamide 39884 can be synthesized using a variety of methods. One of the most common methods involves the reaction of 2-furylmethylamine with phenylmethanesulfonyl chloride in the presence of a base such as triethylamine. This reaction produces N-(2-furylmethyl)-1-phenylmethanesulfonamide 39884 as a white crystalline solid with a melting point of 181-183°C.
Aplicaciones Científicas De Investigación
N-(2-furylmethyl)-1-phenylmethanesulfonamide 39884 has been extensively studied for its potential use in scientific research. One of the most promising applications of this compound is in the field of cancer research. N-(2-furylmethyl)-1-phenylmethanesulfonamide 39884 has been shown to inhibit the growth of a variety of cancer cell lines, including breast, lung, and colon cancer cells. This compound has also been shown to induce apoptosis, or programmed cell death, in cancer cells.
In addition to its potential use in cancer research, N-(2-furylmethyl)-1-phenylmethanesulfonamide 39884 has also been studied for its potential use in the treatment of other diseases. This compound has been shown to have anti-inflammatory properties, and has been studied for its potential use in the treatment of inflammatory diseases such as rheumatoid arthritis.
Propiedades
IUPAC Name |
N-(furan-2-ylmethyl)-1-phenylmethanesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13NO3S/c14-17(15,10-11-5-2-1-3-6-11)13-9-12-7-4-8-16-12/h1-8,13H,9-10H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JNYHSNOAOXPYML-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CS(=O)(=O)NCC2=CC=CO2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13NO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
251.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-(benzylsulfinyl)-5,6,7,8-tetrahydrothieno[2,3-b]quinolin-3-amine](/img/structure/B5793381.png)


![2-[(4,5-dimethyl-4H-1,2,4-triazol-3-yl)thio]-N-(4-ethylphenyl)acetamide](/img/structure/B5793416.png)




![4-methoxy-N-{[(4-methyl-2-pyridinyl)amino]carbonothioyl}-3-nitrobenzamide](/img/structure/B5793445.png)
![N-[1-(1-piperidinylcarbonyl)-2-(2-thienyl)vinyl]-2-thiophenecarboxamide](/img/structure/B5793449.png)

![2-(3-methoxy-4-nitro-1H-pyrazol-1-yl)-N'-[4-(trifluoromethyl)benzylidene]propanohydrazide](/img/structure/B5793464.png)
